ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
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Description
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10592162 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoates and is characterized by the presence of an ethyl ester, an amino group, and a nitro group. The structural formula can be represented as follows:
This compound's unique combination of functional groups allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can result in:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Receptor Functions : It can alter receptor signaling pathways, impacting cellular responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth significantly at concentrations as low as 25 µg/mL.
- Anticancer Efficacy : Another study focused on its effects on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating a strong potential for further development as a chemotherapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
---|---|---|
This compound | Moderate | 15 µM |
Ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate | High | 10 µM |
Ethyl 4-methyl-3-nitrobenzoate | Low | 20 µM |
Properties
IUPAC Name |
ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-17(21)13-6-4-5-7-14(13)18-16(20)12-9-8-11(2)15(10-12)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIWOSBTHUSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.